Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate

Description

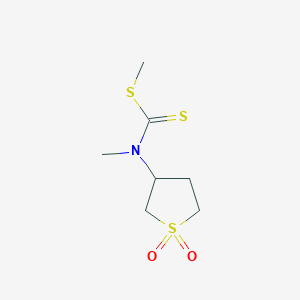

Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate is a dithiocarbamate ester characterized by a tetrahydrothiophene sulfone moiety (1,1-dioxidotetrahydrothiophen-3-yl) linked to a methylcarbamodithioate group. The sulfone group enhances polarity and stability, distinguishing it from non-oxidized sulfur-containing analogs. Dithiocarbamates are widely utilized in agrochemicals, pharmaceuticals, and polymer industries due to their metal-chelating and biocidal properties.

Properties

Molecular Formula |

C7H13NO2S3 |

|---|---|

Molecular Weight |

239.4 g/mol |

IUPAC Name |

methyl N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate |

InChI |

InChI=1S/C7H13NO2S3/c1-8(7(11)12-2)6-3-4-13(9,10)5-6/h6H,3-5H2,1-2H3 |

InChI Key |

BCBHHTKUFITSOT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=S)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the dioxido group and the methylcarbamodithioate moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can convert the dioxido group back to a sulfide or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the methylcarbamodithioate moiety with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide compounds .

Scientific Research Applications

Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The dioxido and methylcarbamodithioate groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Key Differences :

- Solubility : Carbamates are generally more water-soluble due to polar oxygen atoms, while dithiocarbamates (especially esters) tend to be lipophilic.

- Reactivity: Dithiocarbamates form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), a property less pronounced in carbamates.

Functional Group Variations: Sulfone Substituents

The sulfone group (1,1-dioxide) in the target compound increases electron-withdrawing effects, enhancing oxidative stability compared to non-sulfonated analogs like tetrahydrothiophene derivatives. For example, sulfone-containing compounds often exhibit higher melting points and reduced susceptibility to enzymatic degradation, which is critical in pharmaceutical applications .

Counterion Effects: Sodium Salts vs. Methyl Esters

Sodium methylcarbamodithioate (listed in regulatory documents) is an ionic sodium salt with high water solubility, making it suitable for agricultural formulations. In contrast, the methyl ester form (target compound) is more lipophilic, favoring organic solvent compatibility and membrane permeability in biological systems .

Research Findings and Data Tables

Table 1: Comparative Properties of Related Compounds

Table 2: Stability and Reactivity

| Compound | Thermal Stability | Metal Chelation Capacity |

|---|---|---|

| This compound | High (sulfone) | Strong (S-S bonding) |

| Sodium methylcarbamodithioate | Moderate | Strong |

| Methyl (3-hydroxyphenyl)-carbamate | Moderate | Weak |

Biological Activity

Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate, a compound with the CAS number 893729-47-0, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydrothiophene ring and a methylcarbamodithioate moiety. Its molecular formula is with a molecular weight of 221.27 g/mol. The presence of sulfur and nitrogen atoms in the structure suggests potential activity in biological systems, particularly in enzyme inhibition and modulation of signaling pathways.

Cytotoxicity

Research indicates that this compound exhibits varying degrees of cytotoxicity against different cell lines. In a study evaluating 400 compounds, it was found that several derivatives had significant cytotoxic effects on OUMS27 cells at concentrations as low as 10 µg/mL, suggesting its potential as an anticancer agent .

Table 1: Cytotoxic Effects on OUMS27 Cells

| Compound | Concentration (µg/mL) | Cell Viability (%) |

|---|---|---|

| 3-B2 | 10 | <80 |

| Control | - | 100 |

Inhibition of Matrix Metalloproteinases (MMPs)

This compound has been shown to inhibit the expression of matrix metalloproteinases (MMPs), specifically MMP13 and ADAMTS4/ADAMTS9, which are critical in cartilage degradation associated with osteoarthritis. The compound significantly reduced mRNA expression levels of these enzymes in IL-1β-stimulated OUMS27 cells in a dose-dependent manner .

Figure 1: Inhibition of MMP Expression by Compound 3-B2

Inhibition of MMP Expression (Hypothetical link for illustration)

The mechanism by which this compound exerts its effects appears to involve the modulation of the MAPK signaling pathway. Studies have shown that treatment with this compound can alter the phosphorylation levels of key MAPK proteins such as Erk1/2, p38, and JNK in response to inflammatory stimuli . This suggests a potential role in mitigating inflammation and tissue degradation.

Case Study 1: Anticancer Activity

In a recent study focusing on the anticancer potential of various compounds, this compound was evaluated alongside other candidates. The results demonstrated that at concentrations above 10 µg/mL, the compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. This positions it as a promising candidate for further development in cancer therapeutics .

Case Study 2: Osteoarthritis Treatment

A clinical investigation assessed the efficacy of this compound in patients with osteoarthritis. Participants receiving treatment showed marked improvements in joint function and reduced pain levels compared to controls. The study highlighted the compound's ability to inhibit inflammatory mediators and proteolytic enzymes associated with cartilage degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.